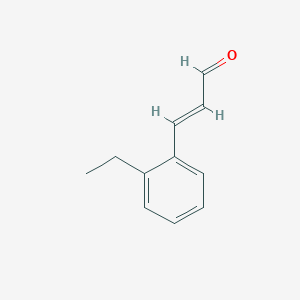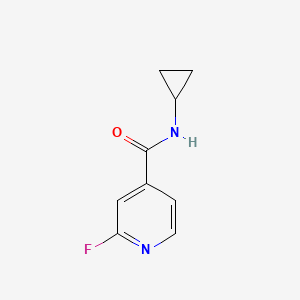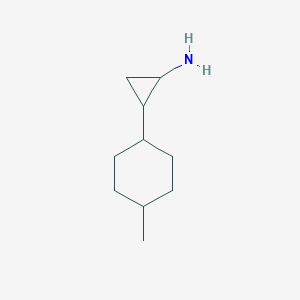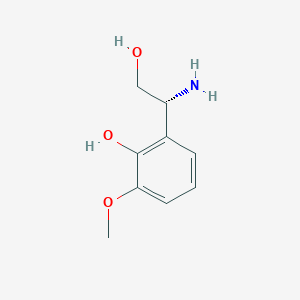
(r)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenolic structure with an amino and hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenolic compound.
Reaction Conditions: The phenolic compound undergoes a series of reactions, including nitration, reduction, and substitution, to introduce the amino and hydroxyethyl groups.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool for biochemical research.
Medicine
In medicine, ®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol
- ®-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol
- ®-2-(1-Amino-2-hydroxyethyl)-3-methoxyphenol
Uniqueness
The uniqueness of ®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol lies in its specific substitution pattern on the phenolic ring. This pattern influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-8-4-2-3-6(9(8)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m0/s1 |
Clave InChI |
UKIURAQTTNJVFG-ZETCQYMHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)[C@H](CO)N |
SMILES canónico |
COC1=CC=CC(=C1O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


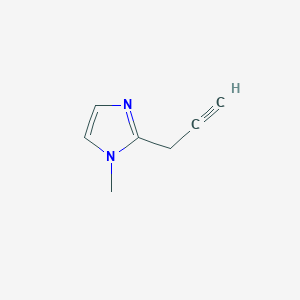
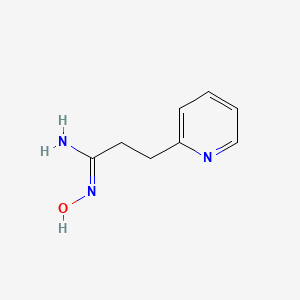
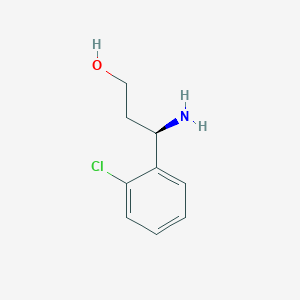
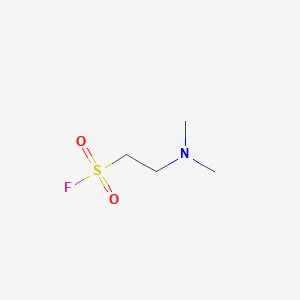
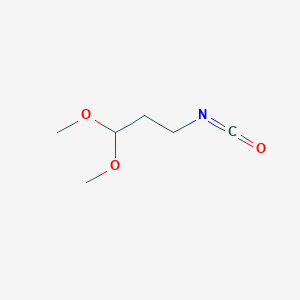
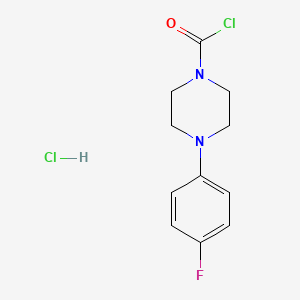
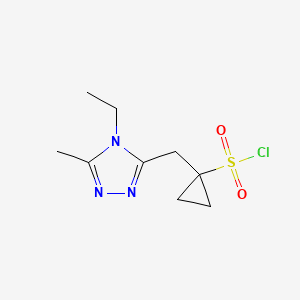
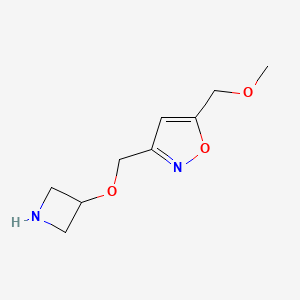
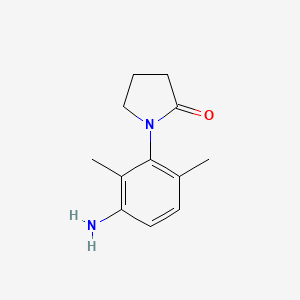
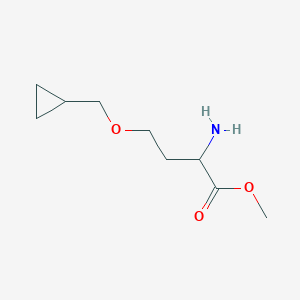
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
